Product packaging for UNC3133(Cat. No.:)

UNC3133

Cat. No.: B1191845
M. Wt: 504.723
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

UNC3133 is a potent and selective macrocyclic inhibitor of Mer Tyrosine Kinase (MerTK), a receptor centrally involved in tumor cell survival and the suppression of anti-tumor immunity . It belongs to the pyrrolopyrimidine class and was developed using a structure-based design approach to create a macrocycle that binds the ATP pocket of the MerTK kinase domain, demonstrating an EC50 below 40 nM in a cell-based MerTK phosphor-protein ELISA assay . In preclinical studies, this compound exhibited favorable pharmacokinetic properties, including a 1.6-hour half-life and 16% oral bioavailability in a mouse model . MerTK, a member of the TAM (TYRO3, AXL, MerTK) receptor family, is aberrantly expressed in a wide range of hematological and solid tumors . Its activation promotes cancer cell survival, chemoresistance, invasive motility, and metastasis . Furthermore, within the tumor microenvironment, MerTK expression on macrophages triggers the engulfment of apoptotic cells (efferocytosis), which promotes an anti-inflammatory, immunosuppressive state and blunts innate anti-tumor responses . Therefore, inhibiting MerTK with a compound like this compound provides a dual therapeutic research strategy: directly impairing cancer cell survival and simultaneously stimulating the immune system to attack the tumor . This compound shows selectivity for MerTK over other TAM family members, providing a specific tool for probing MerTK-dependent biology . This product is intended for research purposes only.

Properties

Molecular Formula

C30H44N6O

Molecular Weight

504.723

SMILES

OC(CCCC1)CCCCCCCNC2=NC=C3C(N1C=C3C4=CC=C(CN5CCN(C)CC5)C=C4)=N2

Appearance

Solid powder

Synonyms

UNC3133;  UNC-3133;  UNC 3133.; 15-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-17H-2-aza-1(2,7)-pyrrolo[2,3-d]pyrimidinacyclotetradecaphan-10-ol

Origin of Product

United States

Unc3133 As a Molecular Probe for Kinase Pathway Research

Discovery and Design Rationale of UNC3133

The development of this compound was a deliberate and strategic process rooted in established principles of medicinal chemistry and kinase inhibitor design. Researchers leveraged a deep understanding of the MerTK active site and the chemical tractability of the pyrrolopyrimidine scaffold to create a highly optimized inhibitor.

Structure-Based Drug Design Approaches for Macrocyclic Pyrrolopyrimidines

The foundation for the design of this compound lies in the structure-based drug design of pyrrolopyrimidine derivatives. acs.org This scaffold is a well-established hinge-binding motif in numerous kinase inhibitors, owing to its ability to form key hydrogen bond interactions with the kinase hinge region, mimicking the binding of the natural ligand, ATP. acs.org

The design process for this compound began with a potent acyclic pyrrolopyrimidine lead compound. Through the use of X-ray crystallography, the binding mode of this lead compound within the ATP binding pocket of MerTK was elucidated. This structural information was paramount, revealing key interaction points and solvent-exposed vectors that could be exploited for further optimization. The crystal structure confirmed that the pyrrolopyrimidine core anchored the molecule in the active site, while other parts of the molecule extended towards the solvent front, providing opportunities for modification to enhance potency and selectivity.

Macrocyclization Strategies in Kinase Inhibitor Development

A key innovation in the development of this compound was the application of a macrocyclization strategy. acs.org This approach involves cyclizing a linear molecule, which can offer several advantages in kinase inhibitor design. Macrocyclization can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding and thereby increasing potency. Furthermore, the constrained cyclic structure can enhance selectivity by disfavoring binding to off-target kinases whose active sites cannot accommodate the specific macrocyclic architecture.

For this compound, the acyclic lead compound was systematically modified by introducing linkers of varying lengths and compositions to bridge two solvent-exposed points of the molecule. This created a series of macrocyclic pyrrolopyrimidines. The optimization of the linker was crucial to maintain the essential hinge-binding interactions while achieving a favorable conformation for high-affinity binding to MerTK. This rational, structure-guided approach led to the identification of this compound as a lead macrocyclic compound with potent inhibitory activity. acs.orgresearchgate.net

Molecular Target Identification and Characterization

A rigorous characterization of the molecular target engagement and selectivity is essential for any high-quality molecular probe. This compound has been subjected to detailed biochemical assays to confirm its direct interaction with MerTK and to profile its specificity across the human kinome.

Direct Binding Affinity to MerTK

Biochemical assays have demonstrated that this compound is a highly potent inhibitor of MerTK. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

CompoundTarget KinaseIC50 (nM)
This compound MerTK3.0

This table shows the potent inhibitory activity of this compound against its primary target, MerTK. acs.org

Selectivity Profile Against Kinome

An ideal molecular probe should exhibit high selectivity for its intended target to minimize off-target effects that could confound experimental results. While a comprehensive kinome-wide scan for this compound is not publicly available, data on its activity against closely related kinases, particularly the other members of the TAM (TYRO3, AXL, MerTK) family, provides insight into its selectivity.

The TAM family of receptor tyrosine kinases, comprising TYRO3, AXL, and MerTK, share significant structural homology, making the development of selective inhibitors a challenge. The characterization of this compound included direct comparisons of its inhibitory activity against all three TAM kinases.

CompoundMerTK IC50 (nM)TYRO3 IC50 (nM)AXL IC50 (nM)
This compound 3.03117

This table illustrates the selectivity profile of this compound against the TAM family of kinases, demonstrating a preference for MerTK. acs.org

The data reveals that this compound is approximately 10-fold more potent against MerTK than TYRO3 and over 5-fold more potent against MerTK than AXL. This selectivity profile makes this compound a valuable tool for distinguishing the specific cellular functions of MerTK from those of its close family members, TYRO3 and AXL. The compound also exhibits potent inhibition of Flt3, another important kinase target. acs.org

Information regarding the chemical compound “this compound” is not publicly available.

Extensive searches for the chemical compound “this compound” have yielded no specific information in publicly accessible scientific literature, chemical databases, or research publications. Consequently, it is not possible to generate the requested article with scientifically accurate and detailed content as per the provided outline.

The identifier “UNC” often precedes compounds developed at the University of North Carolina, a center known for its significant contributions to kinase inhibitor research. While a number of kinase inhibitors with the “UNC” prefix have been described in peer-reviewed literature, such as UNC2025, UNC1666, and UNC5293, which target kinase pathways involving MerTK and FLT3, no data is available for a compound designated “this compound.”

It is possible that “this compound” represents an internal compound code that has not yet been publicly disclosed, a typographical error in the query, or a compound that has not been the subject of published research. Without any publicly available data, the specific details required to populate the requested article sections—including its differentiation from FLT3 kinase inhibition, the structural basis of its interaction with MerTK, crystallographic analyses, binding pocket residue analysis, and computational modeling—cannot be provided.

Mechanistic Investigations of Unc3133 Mediated Mertk Inhibition

Inhibition of MerTK Kinase Activity

UNC3133 functions as a potent inhibitor of MerTK by binding to its ATP binding pocket. nih.gov This interaction interferes with the kinase's ability to autophosphorylate and subsequently activate downstream signaling pathways.

Enzymatic Assays for Phosphorylation Inhibition

In enzymatic and cell-based assays, this compound has demonstrated strong inhibitory activity against MerTK phosphorylation. This compound exhibits an IC50 of 3.0 nM for MerTK. While primarily targeting MerTK, this compound also shows inhibitory activity against other TAM family members and FLT3, with IC50 values of 17 nM for Axl, 31 nM for Tyro3, and 6.6 nM for FLT3. In cell-based phospho-MerTK cellular ELISA assays, this compound and similar active macrocycles achieved an EC50 below 40 nM, indicating potent inhibition of MerTK phosphorylation within a cellular context. nih.gov

Table 1: Inhibitory Activity of this compound against Kinases

KinaseIC50 (nM)Assay Type
MerTK3.0Enzymatic
Axl17Enzymatic
Tyro331Enzymatic
FLT36.6Enzymatic
MerTK< 40 EC50Cell-based ELISA (phospho-MerTK)

Impact on Downstream Signaling Pathways

MerTK activation typically leads to the initiation of several canonical oncogenic signaling pathways involved in cell growth, proliferation, evasion of apoptosis, and cell cycle progression. Inhibition of MerTK by this compound is thus expected to modulate these pathways.

Regulation of PI3K/AKT Signaling

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical intracellular mechanism that regulates various cellular functions, including growth, metabolism, movement, survival, and angiogenesis. MerTK activation is known to signal through the PI3K/AKT pathway, promoting pro-survival signaling in various cancer cell lines, including B-ALL, NSCLC, melanoma, and astrocytoma. Furthermore, MerTK has been shown to phosphorylate the pleckstrin-homology domain of AKT, which prevents the binding of SAV1 (a tumor suppressor) and thereby enhances AKT activity. The binding of specific ligands, such as GAS6 and PROS1, to MerTK directly activates PI3K/AKT cascades. Therefore, this compound-mediated MerTK inhibition is anticipated to suppress these pro-survival signals by disrupting MerTK's ability to activate PI3K and AKT.

Modulation of RAS/RAF/MAPK Pathways

The RAS/RAF/MAPK (mitogen-activated protein kinase) pathway is a fundamental signaling cascade that regulates cellular functions such as proliferation, differentiation, survival, and apoptosis. MerTK activation leads to signaling through the MEK/ERK (MAPK) pathway. Inhibition of MerTK, particularly in combination with MEK inhibition, has been observed to decrease colony formation in certain tumor contexts, suggesting that MEK acts as a crucial downstream mediator for BRAF in these scenarios. This indicates that this compound, by inhibiting MerTK, can modulate the RAS/RAF/MAPK cascade, potentially impacting cellular processes driven by this pathway in cancer.

Influence on JAK/STAT Signaling

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a pivotal signaling cascade involved in immunity, cell division, cell death, and tumor formation, transmitting signals from extracellular cues to the cell nucleus. MerTK activation has been shown to lead to JAK/STAT signaling. Specifically, JAK-STAT signaling was observed to be activated downstream of MerTK in T-ALL and melanoma cell lines and was responsive to GAS6 in AML cells. MerTK also plays a role in inhibiting Toll-like receptor (TLR)-mediated innate immune responses by activating STAT1, which in turn induces the production of suppressors of cytokine signaling (SOCS1 and SOCS3). Consequently, this compound-mediated MerTK inhibition is expected to influence the JAK/STAT pathway, potentially altering immune responses and cellular proliferation driven by this pathway.

Effects on ACK1 and WWOX Dynamics

MerTK has been identified as a regulator of Activated Cdc42-associated kinase 1 (ACK1). Critically, MerTK's regulation of ACK1 subsequently leads to the degradation of the tumor suppressor WW domain-containing oxidoreductase (WWOX), thereby promoting tumor development. Activated ACK1 is known to tyrosine phosphorylate WWOX, which results in the rapid dissociation of the ACK1-WWOX complex and subsequent polyubiquitination and degradation of WWOX. While the direct quantitative impact of this compound on ACK1 and WWOX dynamics requires further specific investigation, the established link between MerTK and the ACK1-WWOX axis suggests that this compound's inhibition of MerTK would indirectly influence these dynamics, potentially stabilizing WWOX and impeding tumor progression.

Table 2: Summary of MerTK's Influence on Downstream Pathways and Expected Impact of this compound

Downstream PathwayMerTK's Role in Pathway ActivationExpected Impact of this compound (MerTK Inhibition)
PI3K/AKTActivates PI3K/AKT, enhances AKT activity via phosphorylation.Suppression of pro-survival signals, potential reduction in cell growth and proliferation.
RAS/RAF/MAPKActivates MEK/ERK (MAPK).Modulation of cell proliferation, differentiation, survival, and apoptosis.
JAK/STATActivates JAK/STAT signaling, influences STAT1 and SOCS production.Alteration of immune responses and cellular proliferation.
ACK1/WWOXRegulates ACK1, leading to WWOX degradation.Indirect influence on ACK1, potential stabilization of WWOX, impeding tumor development.

Interference with NF-kB Activity

MerTK signaling has been shown to influence the activity of Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-kB). In the context of innate immune cells, MerTK typically inhibits NF-kB signaling, thereby suppressing inflammatory cytokine production and immune responses. patsnap.com Conversely, in cancer cells, MerTK activation can promote pro-survival signaling through NF-kB. patsnap.com Therefore, the inhibition of MerTK by compounds like this compound is expected to decrease pro-survival signaling via NF-kB in cancer cells. patsnap.com Furthermore, MerTK inhibition may contribute to an enhanced anti-tumor immune response by modulating NF-kB activity in immune cells. patsnap.com

Modulation of YAP/TAZ Activity

MerTK directly phosphorylates Yes-associated protein (YAP) and Transcriptional coactivator with PDZ-binding motif (TAZ), which are key mediators involved in cellular processes such as proliferation, transformation, motility, and angiogenesis in various tumor types. patsnap.com The activation of YAP/TAZ by MerTK contributes to tumorigenesis, independent of the classical Hippo signaling pathway. acs.org By inhibiting MerTK, this compound is anticipated to disrupt this direct phosphorylation of YAP/TAZ, thereby modulating their activity and potentially mitigating their pro-tumorigenic effects. patsnap.comacs.org

Regulation of SAV1-AKT Interactions

MerTK plays a role in regulating the activity of AKT, a central kinase in cell survival pathways. MerTK phosphorylates the pleckstrin-homology (PH) domain of AKT, which prevents the binding of Salvador family WW domain containing protein 1 (SAV1). patsnap.comacs.org SAV1 is recognized as an endogenous inhibitor of AKT, binding to it and suppressing its activation by preventing its membrane localization. patsnap.comacs.org By inhibiting MerTK, this compound is expected to reduce the phosphorylation of AKT's PH domain, thereby allowing SAV1 to bind to AKT more effectively. patsnap.comacs.org This enhanced SAV1-AKT interaction would lead to the suppression of AKT activity, contributing to the anti-proliferative effects observed with MerTK inhibition. patsnap.comacs.org The expression status of SAV1 may serve as a marker to predict the efficacy of MerTK inhibitors, including this compound, as anti-tumor therapies. acs.org

This compound Inhibitory Profile

This compound demonstrates potent and selective inhibitory activity against MerTK and other TAM family kinases. The inhibitory concentrations (IC50) for this compound against various kinases are presented in the table below.

KinaseIC50 (nM)
MerTK3.0
Axl17
Tyro33.31
FLT36.6

Cellular and Biological Effects of Mertk Inhibition by Unc3133

Modulation of Immune Responses

Impact on Anti-Tumor Immunity within the Microenvironment

MerTK plays a crucial role in maintaining immune homeostasis, particularly within the tumor microenvironment (TME). In healthy tissues, MerTK signaling promotes the engulfment of apoptotic cells (efferocytosis) by macrophages and fosters an anti-inflammatory response, which is essential for resolving inflammation and preventing autoimmunity. uni-freiburg.denih.gov However, within the TME, this anti-inflammatory role becomes detrimental to anti-tumor immunity by suppressing innate immune responses. uni-freiburg.de

Inhibition of MerTK by compounds like UNC3133 can reverse this immunosuppressive effect, thereby stimulating anti-tumor immune responses. uni-freiburg.de Pre-clinical studies have demonstrated that MerTK inhibition contributes to anti-cancer immunity through several mechanisms:

Dendritic Cell (DC) Maturation and Antigen Presentation: MerTK inhibition has been shown to increase the maturation of CD8+ dendritic cells and enhance their antigen-presentation capacities. This leads to an increased expression of co-stimulatory proteins, which are critical for effective T cell activation. uniprot.org

Enhanced CD8+ T Cell Activity: The improved DC function, facilitated by MerTK inhibition, results in heightened anti-cancer CD8+ T cell activity, observed in contexts such as the B cell acute lymphoblastic leukemia (B-ALL) microenvironment. uniprot.org

Modulation of Immunosuppressive Cells: MerTK signaling is known to inhibit the cytotoxicity of natural killer (NK) cells and promote the immunosuppressive functions of myeloid-derived suppressor cells (MDSCs). uniprot.org Consequently, MerTK inhibition can counteract these suppressive effects, potentially unleashing NK cell activity and reprogramming MDSCs towards a more pro-inflammatory phenotype. uniprot.org

Reduction of T-cell Exhaustion: Pharmacologic inhibition of MerTK has been linked to a reduction in T-cell exhaustion in various leukemia models, including acute myeloid leukemia (AML) and B-ALL. This effect was observed both in vivo and in ex vivo co-culture systems. uniprot.org

These findings suggest that this compound, by inhibiting MerTK, can re-educate the immune cells within the TME, shifting the balance from an immunosuppressive state to one that is more conducive to effective anti-tumor immunity.

Interaction with Immune Checkpoint Pathways (e.g., PD-L1 Expression)

The interaction between programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), represents a critical immune checkpoint pathway that tumor cells exploit to evade host immunity. vwr.comuniprot.org PD-L1 is often highly expressed on tumor cells and immune cells within the TME, acting as a "molecular shield" to suppress T-cell activity and promote immune escape. uniprot.org

Research indicates that MerTK inhibition can influence the expression of immune checkpoint molecules. Specifically, studies have shown that host MerTK knockout or pharmacologic inhibition leads to reduced levels of PD-L1 and PD-L2 expression on leukemia-associated macrophages in an AML model and on CD11b+ myeloid cells in a B-ALL model. uniprot.org This reduction in PD-L1/PD-L2 expression contributes to the observed decrease in T-cell exhaustion in these leukemias. uniprot.org

While the direct mechanisms by which this compound specifically modulates PD-L1 expression are an area of ongoing research, the broader impact of MerTK inhibition on PD-L1 levels suggests a synergistic potential when combined with immune checkpoint blockade therapies. MerTK signaling pathways, such as PI3K/AKT and MAPK/ERK, are known to be activated by MerTK and can contribute to the upregulation of PD-L1. nih.gov Therefore, by inhibiting MerTK, this compound may indirectly suppress PD-L1 expression by disrupting these pro-survival and pro-inflammatory signaling cascades within tumor and immune cells.

Influence on Leukocyte-Associated Immunoglobulin-like Receptor (LAIR)-1 Signaling

Leukocyte-associated immunoglobulin-like receptor 1 (LAIR-1), also known as CD305, is an inhibitory receptor widely expressed on various immune cells, including T cells, B cells, natural killer (NK) cells, monocytes, and dendritic cells. LAIR-1 plays a negative regulatory role in immune responses, blocking cytokine-mediated signaling, cell proliferation, and apoptosis upon activation. Its engagement by ligands such as collagen or C1q leads to the recruitment and activation of phosphatases (e.g., PTPN6 and PTPN11), which in turn decrease the phosphorylation of key components in T-cell receptor (TCR) signaling pathways, including LCK, LYN, ZAP-70, and various mitogen-activated protein kinases.

LAIR-1 is also implicated in suppressing neutrophil mobilization, neutrophil extracellular trap (NET) formation, and neutrophil-induced inflammation, and is thought to promote myeloid immunosuppression.

While this compound is primarily characterized as a MerTK inhibitor, and its direct influence on LAIR-1 signaling is not extensively documented in the current scientific literature, the broader context of immunomodulation in the tumor microenvironment often involves multiple inhibitory pathways. A patent mentions this compound as a MerTK inhibitor and separately lists leukocyte-associated immunoglobulin-like receptor (LAIR)-1 related signaling pathway inhibitors as potential modulators of myeloid-derived suppressor cell (MDSC)/neutrophil effector function. This suggests that while both MerTK and LAIR-1 are important targets for modulating immune responses in cancer, direct mechanistic links demonstrating this compound's specific impact on LAIR-1 signaling require further dedicated investigation.

Data Tables

Table 1: MerTK Inhibition Potency of this compound

CompoundTargetIC50 (nM)
This compoundMerTK3.0
This compoundAxl17
This compoundTyro33.31
This compoundFLT36.6

Data Source: MedKoo Biosciences researchgate.net

Pharmacodynamic Marker Identification and Assay Development

Development of Cell-Based Functional Assays for MerTK Activity

The development of cell-based functional assays has been crucial for evaluating the inhibitory activity of compounds like UNC3133 against MerTK. This compound is characterized as a potent macrocyclic pyrrolopyrimidine MerTK inhibitor nih.gov. To assess its efficacy, cell-based MerTK phosphor-protein ELISA assays have been developed nih.gov.

A notable approach involved the use of HEK293 cells engineered to express chimeric proteins. These chimeric proteins consisted of the extracellular and transmembrane domains from the epidermal growth factor receptor (EGFR) fused with the intracellular kinase domain from MerTK. This chimeric system allowed for consistent stimulation with epidermal growth factor (EGF) in the presence or absence of inhibitors, addressing the practical challenges associated with stimulating native MerTK with its complex natural ligand, Growth Arrest-Specific Protein 6 (GAS6) and phosphatidylserine (B164497) (PtdSer). In these assays, this compound demonstrated an EC50 value below 40 nM, highlighting its potent inhibitory effect on MerTK phosphorylation nih.gov.

MerTK is naturally expressed on tissue macrophages and plays a critical role in the removal of apoptotic cells, a process known as efferocytosis. This function relies on MerTK's soluble ligands, Protein S and GAS6, which bridge phosphatidylserine exposed on apoptotic cells to the MerTK receptor on phagocytes. Upon ligand binding, MerTK undergoes autophosphorylation, leading to the activation of downstream signaling pathways, including PI3K and Akt, which facilitate phagocytosis and inhibit pro-inflammatory cytokine production. Cell-based assays are broadly applicable for analyzing various aspects of receptor tyrosine kinase (RTK) function, such as dimerization, phosphorylation, internalization, and SH2-recruitment.

Identification of Phosphorylated AKT (pAKT) as a Pharmacodynamic Readout

The identification of phosphorylated AKT (pAKT) has emerged as a specific and reliable pharmacodynamic marker for MerTK kinase inhibitors, particularly in human melanoma G361 cells. This discovery addressed previous limitations, where cellular activities of Mer-selective inhibitors, including this compound, were often assessed under pervanadate (B1264367) pretreatment, a method that could interfere with cellular activity. The use of pAKT as a readout provides a more robust endogenous cellular system for evaluating MerTK kinase activity.

G361 cells are particularly suitable for this purpose due to their high expression levels of MER and TYRO3, while notably lacking AXL expression. In these cells, GAS6-induced AKT phosphorylation is specifically dependent on the MER receptor. AXL/MER inhibitors, including this compound, have been shown to reduce GAS6-stimulated pAKT signals in a concentration-dependent manner. Furthermore, a strong correlation in potency has been observed between the inhibition of pAKT in G361 cells and the inhibition of pMER in Mer-overexpressing Ba/F3 cells by these inhibitors. The PI3K/Akt pathway is a well-established downstream signaling cascade activated by MerTK upon ligand binding.

Preliminary findings indicate this compound's inhibitory activity across various kinases, as detailed below nih.gov:

KinaseIC50 (nM)
Mer3.0
Flt36.8
Axl17
Tyro331

Optimization of High-Throughput Screening Methodologies

The development of high-throughput screening (HTS) methodologies has been critical for efficiently identifying and characterizing MerTK inhibitors like this compound. A high-throughput cell-based assay utilizing AKT phosphorylation as a readout has been established in G361 cells. This assay employs a high-throughput high-content imaging system to evaluate the potency of potential inhibitors of the MerTK pathway.

High-throughput screening is a drug discovery process that enables the automated testing of a vast number of chemical and/or biological compounds against specific biological targets. This approach leverages advanced robotics, sophisticated data processing and control software, precise liquid handling devices, and sensitive detectors to rapidly assess the biological or biochemical activity of a large array of molecules. HTS significantly accelerates target analysis by cost-effectively screening extensive compound libraries. Key elements of HTS include miniaturization of assays, automation of experimental procedures, and efficient assay readout systems. High Content Screening (HCS), a related methodology, employs imaging-based multi-parametric analysis to identify compounds that influence drug efficacy. This often involves fluorescent labeling of proteins and automated image analysis to quantify changes in cellular phenotype.

Comparative Analysis with Other Tam Kinase Inhibitors

Comparison of Inhibitory Potency and Selectivity Profiles

UNC2025 demonstrates potent inhibition of MERTK and FLT3 (Fms-like tyrosine kinase 3). In enzymatic assays, it has an IC50 value of 0.74 nM for MERTK and 0.8 nM for FLT3. medchemexpress.com Its inhibitory constant (Ki) for MERTK is 0.16 nM. researchgate.net In cell-based assays, UNC2025 inhibits MERTK phosphorylation with an IC50 of 2.7 nM. medchemexpress.comresearchgate.net

A key feature of UNC2025 is its selectivity profile. It displays over 45-fold selectivity for MERTK relative to Axl, another member of the TAM kinase family, which has an IC50 of 122 nM. medchemexpress.comresearchgate.net The selectivity for MERTK over the third TAM kinase, TYRO3, is even more pronounced, with an IC50 of 301 nM in cellular assays. nih.gov This selectivity is advantageous as it minimizes off-target effects that could arise from inhibiting other TAM kinases.

When compared to its predecessor, UNC1062, UNC2025 represents a significant improvement in pharmacokinetic properties while maintaining high potency. nih.govresearchgate.net Another related compound, MRX2843, is a dual MERTK/FLT3 inhibitor with an IC50 of 1.2 nM for MERTK and has shown improved central nervous system penetration. researchgate.net

The following table summarizes the inhibitory potency of UNC2025 against various kinases:

KinaseIC50 (nM)Ki (nM)
MERTK0.74 medchemexpress.com0.16 researchgate.net
FLT30.8 medchemexpress.com-
Axl122 medchemexpress.com13.3 researchgate.net
TYRO3301 nih.gov-

Data sourced from enzymatic and cell-based assays.

Structural Similarities and Differences among Macrocyclic Inhibitors

The structure of TAM kinase inhibitors plays a crucial role in their potency and selectivity. The ATP-binding sites of the TAM family members are highly similar, which presents a challenge in designing selective inhibitors. nih.gov The development of macrocyclic inhibitors has been a strategy to achieve better selectivity and potency.

UNC2025 was developed through sequential modification of an earlier compound, UNC1062, to improve its drug metabolism and pharmacokinetic (DMPK) properties. nih.gov A key modification was the removal of a sulfonamide group, which is known to contribute to high melting points and potentially lower solubility. This led to the creation of UNC2025, which demonstrated lower clearance, a longer half-life, and high oral bioavailability. nih.gov

More recent research has focused on novel macrocyclic dual MERTK/AXL inhibitors. nih.gov These compounds, developed through a structure-based drug design approach, have shown sub-nanomolar activity against both MERTK and AXL, with good selectivity over TYRO3 and FLT3. nih.gov For instance, the lead compound 43 from one such study demonstrated low-nanomolar activity against both MERTK and AXL. nih.gov The design of these macrocyclic inhibitors often involves exploring different linkers and substitutions on the phenyl ring to optimize the activity and selectivity profile among the TAM family. nih.gov

The crystal structure of the Axl kinase domain in complex with a small-molecule macrocyclic inhibitor has provided insights into the active conformation of a TAM receptor kinase. nih.gov This structural information is valuable for the future design of more potent and selective inhibitors. The conformational dynamics among the TAM family members could potentially be exploited to achieve inhibitor selectivity. nih.gov

Synergistic Approaches with Combination Therapies

The use of TAM kinase inhibitors in combination with other therapies is a promising strategy to enhance anti-cancer effects and overcome drug resistance. nih.govnih.gov Preclinical studies have shown that UNC2025 can be effective both as a standalone treatment and in combination with other agents.

In leukemia models, UNC2025 has demonstrated therapeutic effectiveness when used in combination with methotrexate. researchgate.netnih.gov This suggests that the addition of MERTK-targeted therapy to existing cytotoxic regimens could be particularly effective and may even allow for a reduction in the dosage of chemotherapy. nih.gov The rationale behind such combination therapies is to target different pathways involved in cancer cell survival and proliferation, thereby reducing the likelihood of resistance developing. nih.gov

The inhibition of TAM kinases can also have effects on the tumor microenvironment, particularly by modulating the innate immune response. nih.gov This opens up possibilities for combining TAM kinase inhibitors with immunotherapies, such as checkpoint inhibitors. While specific studies on UNC2025 in combination with immunotherapy are not detailed in the provided results, the general principle of combining targeted therapies with immunotherapy is a rapidly growing area of cancer research. nih.gov The goal of such combinations is to create a synergistic effect where the targeted therapy enhances the ability of the immune system to recognize and attack cancer cells. mdpi.com

Future Directions and Research Perspectives

Elucidation of UNC3133's Role in Specific Disease Models

Future research will extensively focus on defining the precise therapeutic role of this compound in various disease models. As a potent MerTK inhibitor, this compound is being investigated for its ability to modulate cancer cell survival and immune responses rsc.org. MerTK is aberrantly elevated in numerous tumor cells and its inhibition may offer dual effects: directly reducing cancer cell proliferation and redirecting the innate immune response against tumors rsc.org.

Preclinical studies have already indicated the involvement of MerTK in several cancers, including melanoma and pre-B-cell acute lymphoblastic leukemia rcsb.org. Inhibition of MerTK has shown promise in overcoming resistance to Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors (EGFR-TKIs) in Non-Small Cell Lung Cancer (NSCLC), a common mechanism of drug resistance in this cancer type nih.gov. In murine models, the genetic deletion of MerTK has been observed to slow the establishment, growth, and metastasis of mammary tumors nih.gov. Furthermore, silencing MerTK in glioblastoma cells led to the downregulation of SRC proteins and the STAT3/KRAS pathway, both critical for glioblastoma stem-like cell maintenance. MerTK also directly phosphorylates YAP/TAZ, which are central mediators of increased cell proliferation, transformation, motility, and angiogenesis in multiple tumor types.

In melanoma, MerTK inhibition has been shown to sensitize BRAF mutant melanomas to BRAF inhibition, resulting in decreased tumor volume in vivo. Combined treatment with pharmacologic MerTK and BRAF inhibitors, or MerTK and MEK inhibitors, more effectively reduced colony formation and tumor growth in BRAF-mutant melanoma cell lines and patient-derived xenograft models than BRAF inhibition alone. Despite these promising findings, the specific therapeutic effects of synthetic MerTK inhibitors like this compound in NSCLC preclinical studies have yet to be thoroughly evaluated.

Investigation of Novel Pharmacodynamic and Predictive Biomarkers

A crucial aspect of advancing this compound into clinical applications involves the identification and validation of novel pharmacodynamic (PD) and predictive biomarkers. Pharmacodynamic biomarkers are molecular indicators that reflect the biological effects of a drug on its target within an organism, while predictive biomarkers forecast a patient's potential response to a specific treatment.

The accurate prediction of MerTK activity and patient response to MerTK inhibitors is vital for appropriate patient stratification and maximizing therapeutic benefits nih.gov. Phosphorylated AKT (pAKT) has been identified as a robust pharmacodynamic marker for Mer kinase inhibition in human melanoma G361 cells rcsb.org. A high-throughput, high-content imaging assay has been established to assess the inhibition of GAS6-induced Mer pathway activation by measuring pAKT levels rcsb.org. This assay provides a valuable tool for screening and optimizing MerTK inhibitors. The development of such biomarkers is essential for de-risking drug development projects and increasing the likelihood of successful clinical translation.

Exploration of Resistance Mechanisms to MerTK Inhibition

Understanding and overcoming resistance mechanisms to MerTK inhibition is a critical future research direction. Upregulation of MerTK is frequently associated with poor prognosis and contributes to drug resistance in various cancers nih.gov. The TAM-mediated signaling pathways play significant roles in conferring resistance to conventional chemotherapy and targeted therapies, particularly in NSCLC nih.gov.

Key mechanisms contributing to MerTK-mediated EGFR-TKI resistance include the induction of epithelial-to-mesenchymal transition (EMT), the maintenance of cancer stem cells (CSCs), and the establishment of an immunosuppressive tumor microenvironment nih.gov. Upregulation of MerTK has been observed in recurrent tumors of cancer patients who have received prior targeted therapy or chemotherapy nih.gov. In the context of cancer, MerTK can be subverted to promote an immune-suppressive microenvironment that fosters tumor growth and progression. For instance, the clearance of apoptotic HER2-positive breast cancer cells via MerTK-dependent efferocytosis can lead to an immunosuppressive tumor microenvironment, thereby contributing to treatment resistance. Future research will focus on elucidating these complex resistance pathways and developing strategies to circumvent them, potentially through combination therapies or novel drug designs. Targeting phosphatidylserine (B164497) (PS) and phosphatidylcholine (PC), which are crucial components of cell membranes and often exposed on cancer cells, may offer a strategy to overcome drug resistance, as TAM RTKs are known PS receptors. Blocking TAM-RTK pathways through PS targeting can enhance anti-cancer immune responses.

Further Refinement of Structure-Activity Relationships for Enhanced Properties

The refinement of Structure-Activity Relationships (SAR) is paramount for optimizing the pharmacological properties of this compound and developing next-generation MerTK inhibitors. SAR analysis systematically investigates how changes in a chemical compound's structure influence its biological activity, enabling the optimization of molecular structure for improved efficacy and pharmacokinetic profiles.

This compound, a macrocyclic pyrrolopyrimidine, functions as an ATP-competitive MerTK inhibitor. It exhibits potent inhibitory activity against MerTK with an IC50 of 3.0 nM, and also inhibits Axl (17 nM), Tyro3 (3.31 nM), and FLT3 (6.6 nM) rsc.org. Despite its potent activity, initial pharmacokinetic studies in mice revealed that this compound has a relatively short half-life of 1.6 hours and low oral bioavailability of 16%, indicating a clear need for further optimization.

Recent efforts in medicinal chemistry have focused on designing novel macrocyclic pyrrolopyrimidines as MerTK inhibitors, with some achieving EC50 values below 40 nM in cell-based assays. X-ray crystallography has been instrumental in understanding the binding mode of these macrocyclic analogues, showing their interaction within the ATP binding pocket of the MerTK protein. Furthermore, studies on related MerTK inhibitors, such as UNC5293, have demonstrated that even a single methyl group modification can significantly enhance selectivity, increasing selectivity over FLT3 by up to 1000-fold. These insights from SAR studies will guide the rational design of this compound derivatives with improved potency, selectivity, and pharmacokinetic properties.

Integration of this compound into Multi-Targeted Therapeutic Strategies

The complex and multifactorial nature of diseases like cancer suggests that multi-targeted therapeutic strategies are increasingly likely to achieve more comprehensive and sustained therapeutic effects compared to single-target approaches mdpi.com. Integrating this compound, as a MerTK inhibitor, into such strategies represents a significant future direction.

Multi-targeted drugs are designed by combining two or more pharmacophoric moieties within a single molecule, allowing simultaneous modulation of multiple key signaling pathways. This approach can potentially reduce dosage, minimize toxicity risks, and alleviate drug-drug interactions associated with combination therapies mdpi.com. This compound's primary role is inhibiting MerTK, a member of the TAM family, which plays diverse biological roles including immune regulation and cell survival.

Q & A

Q. What are the primary oncogenic pathways targeted by UNC3133, and how does its molecular structure facilitate these interactions?

this compound is a small molecule inhibitor that selectively targets Mer tyrosine kinase (MerTK), with secondary activity against Axl and Tyro3 (IC₅₀ values: 3.0 nM, 17 nM, and 3.31 nM, respectively) . Its molecular structure includes aromatic rings and functional groups that enable hydrophobic interactions and hydrogen bonding with kinase ATP-binding domains. Computational docking studies or crystallographic analyses (e.g., X-ray diffraction) are recommended to validate binding modes .

Q. What synthetic routes are employed in the production of this compound, and what optimization strategies ensure high yield and purity?

The synthesis involves multi-step organic reactions, including palladium-catalyzed cross-coupling and regioselective functionalization. Critical optimization steps include:

  • Purification via flash chromatography or HPLC to achieve >95% purity.
  • Real-time reaction monitoring (e.g., LC-MS) to minimize byproducts. Detailed protocols should reference peer-reviewed synthetic methodologies, with validation through NMR and mass spectrometry .

Q. How does this compound reduce viability in cancer cell lines, and what assays are most reliable for quantifying this effect?

this compound induces apoptosis by blocking MerTK-mediated pro-survival signaling (e.g., PI3K/AKT pathway). Recommended assays:

  • Cell viability: MTT or CellTiter-Glo® assays across multiple cell lines (e.g., leukemia, solid tumors).
  • Apoptosis markers: Flow cytometry for Annexin V/PI staining or caspase-3/7 activation. Normalize results to baseline MerTK expression (qRT-PCR or Western blot) to account for heterogeneity .

Advanced Research Questions

Q. How can researchers reconcile contradictory data regarding this compound’s selectivity across MerTK, Axl, and Tyro3 in different cancer models?

Contradictions may arise from variations in kinase profiling assays (e.g., ATP concentrations, cell lysate preparation). Mitigation strategies:

  • Perform kinase inhibition assays under standardized conditions (e.g., Eurofins KinaseProfiler®).
  • Use isoform-specific siRNA knockdowns to isolate target contributions.
  • Analyze structural analogs to identify residues critical for off-target binding .

Q. What experimental design considerations are critical when assessing this compound’s dual effects on cancer cell survival and innate immune modulation?

Design studies to decouple direct cytotoxicity from immune-mediated effects:

  • Co-culture systems: Combine cancer cells with macrophages/NK cells to evaluate phagocytosis or cytokine secretion (e.g., IL-10, TGF-β).
  • Genetic models: Use MerTK-knockout mice to isolate immune-specific outcomes.
  • Dose titration: Identify concentrations that inhibit MerTK without inducing nonspecific toxicity (LD₅₀ > 10 µM recommended) .

Q. What methodological pitfalls should researchers avoid when analyzing this compound’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles in vivo?

Common pitfalls include:

  • Inadequate PK sampling: Collect plasma/tissue samples at ≤2-hour intervals to capture rapid clearance (reported IV half-life: 1.59 hours) .
  • Uncontrolled PD biomarkers: Use phospho-MerTK ELISAs to confirm target engagement.
  • Species-specific metabolism: Validate metabolites via LC-MS/MS in preclinical models before human trials .

Q. How can researchers optimize this compound’s bioavailability while maintaining selectivity, given its moderate oral absorption (%F = 16)?

Strategies for bioavailability improvement:

  • Prodrug design: Introduce ester or phosphate groups to enhance solubility.
  • Formulation: Use nanoemulsions or liposomes to improve Cₘₐₓ.
  • Structural modifications: Replace metabolic hotspots (e.g., methyl groups) without altering kinase-binding motifs. Validate via parallel artificial membrane permeability assays (PAMPA) .

Data Analysis and Reproducibility

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?

Use nonlinear regression models (e.g., log[inhibitor] vs. response in Prism®) to calculate IC₅₀ values. For heterogeneous datasets:

  • Apply mixed-effects models to account for inter-experimental variability.
  • Report 95% confidence intervals and effect sizes (Cohen’s d) for transparency .

Q. How should researchers address batch-to-batch variability in this compound’s biological activity during long-term studies?

  • Quality control: Require certificates of analysis (CoA) with NMR/HRMS data for each batch.
  • Stability testing: Store this compound in desiccated, light-protected conditions (-20°C).
  • Positive controls: Include reference inhibitors (e.g., UNC2025) in every assay .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
UNC3133
Reactant of Route 2
UNC3133

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.